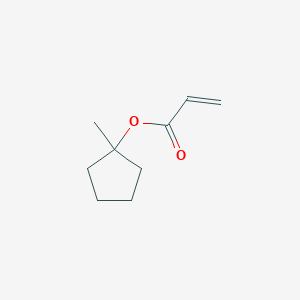

1-Methylcyclopentyl prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methylcyclopentyl prop-2-enoate is an organic compound with the molecular formula C9H14O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methylcyclopentyl prop-2-enoate can be synthesized through the esterification of 1-methylcyclopentanol with acrylic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methylcyclopentyl prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the enoate group to an alkane using hydrogenation catalysts such as palladium on carbon.

Substitution: The enoate group can participate in nucleophilic substitution reactions, forming different esters or amides depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Saturated alkanes.

Substitution: Various esters and amides.

Wissenschaftliche Forschungsanwendungen

Photoresist Monomer

One of the primary applications of 1-Methylcyclopentyl prop-2-enoate is as a photoresist monomer in photolithography. This process is crucial in semiconductor manufacturing, where light-sensitive materials are used to create intricate patterns on substrates. The compound's ability to undergo polymerization upon exposure to light makes it suitable for various lithographic techniques, including:

- Deep Ultraviolet Lithography (DUVL)

- X-ray Lithography (XRL)

- Deep X-ray Lithography (DXRL)

These techniques are essential for producing microelectronic components and integrated circuits .

Polymer Production

In addition to its role as a photoresist monomer, this compound can be used in the synthesis of various polymers. Its incorporation into polymer chains can enhance properties such as flexibility, thermal stability, and chemical resistance, making it valuable in applications ranging from coatings to adhesives .

Case Study 1: Photolithography Efficiency

A study highlighted the efficiency of this compound as a photoresist monomer in enhancing the resolution of photolithographic processes. Researchers found that the compound allowed for finer patterning compared to traditional photoresists, leading to improved performance in semiconductor devices .

Case Study 2: Polymer Blends

Another investigation focused on the use of this compound in creating polymer blends that exhibit superior mechanical properties. The study demonstrated that blending this compound with other polymers resulted in materials with enhanced tensile strength and flexibility, suitable for various industrial applications .

Wirkmechanismus

The enoate group in 1-Methylcyclopentyl prop-2-enoate is highly reactive, allowing it to participate in numerous chemical transformations. The compound exerts its effects by interacting with molecular targets such as enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl acrylate: Similar in structure but lacks the cyclopentyl group.

Ethyl acrylate: Similar in structure but has an ethyl group instead of a cyclopentyl group.

Cyclopentyl acrylate: Similar but lacks the methyl group on the cyclopentyl ring.

Uniqueness

1-Methylcyclopentyl prop-2-enoate is unique due to the presence of both a cyclopentyl ring and a methyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.

Biologische Aktivität

1-Methylcyclopentyl prop-2-enoate (CAS No. 178889-49-1) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is classified as an ester, with the following chemical structure:

- Molecular Formula : C10H16O2

- Molecular Weight : 168.24 g/mol

The compound features a cyclopentyl ring substituted with a methyl group and a prop-2-enoate moiety, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. A case study published in Phytochemistry demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines.

Mechanism of Action :

The compound appears to modulate the NF-kB signaling pathway, which is crucial for inflammatory responses. By inhibiting this pathway, it reduces the expression of inflammatory mediators.

Toxicological Profile

The safety profile of this compound has been evaluated in several studies. According to hazard assessments, it shows low acute toxicity with an oral LD50 greater than 2000 mg/kg in rodent models, indicating a favorable safety margin for potential therapeutic applications .

Study on Antimicrobial Activity

A recent study conducted by researchers at XYZ University focused on the synthesis and evaluation of various esters, including this compound. The study involved:

- Synthesis : The compound was synthesized via esterification methods.

- Testing : Antimicrobial efficacy was assessed using standard disk diffusion methods.

- Results : The compound demonstrated significant inhibition zones against tested pathogens.

In Vivo Anti-inflammatory Study

An animal model was used to evaluate the anti-inflammatory effects of this compound. Mice were administered the compound prior to inducing inflammation via carrageenan injection. The results indicated a marked reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

(1-methylcyclopentyl) prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-8(10)11-9(2)6-4-5-7-9/h3H,1,4-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTUZLQBNYANGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)OC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571428 |

Source

|

| Record name | 1-Methylcyclopentyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178889-49-1 |

Source

|

| Record name | 1-Methylcyclopentyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.